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Compound of Interest

1-(2-Amino-5-chlorophenyl)-1-
Compound Name:
phenylethanol

Cat. No.: B137709

In-Depth Technical Guide: 1-(2-Amino-5-
chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Amino-5-chlorophenyl)-1-
phenylethanol, a molecule of interest in synthetic and medicinal chemistry. The document
details its structural properties, including its IUPAC name and key identifiers. While
experimental spectral data for this specific molecule is not readily available in public databases,
this guide presents a thorough analysis based on spectral data of closely related analogs to
predict its characteristic spectroscopic features. A putative synthesis protocol is also outlined.
Due to the absence of published biological data, a hypothetical signaling pathway is proposed
and visualized to stimulate further research into its potential pharmacological activities.

Chemical Identity and Properties

IUPAC Name: 1-(2-amino-5-chlorophenyl)-1-phenylethanol[1]
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Property Value Source

Molecular Formula C14H14CINO PubChem[1]
Molecular Weight 247.72 g/mol PubChem[1]
CAS Number 3158-98-3 PubChem[1]

_ CC(C1=CcC=CC=C1)
Canonical SMILES PubChem[1]
(C2=C(C=CC(=C2)CI)N)O

SIGGISMALGOPAO-
InChl Key PubChem[1]
UHFFFAOYSA-N

Synonyms: 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-alpha-
methylbenzhydryl alcohol[1]

Structural Analysis (Predicted)

Direct experimental spectral data for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol is not
currently available in public repositories. The following sections provide a predicted analysis
based on the known spectral characteristics of structurally similar compounds, including
substituted 1-phenylethanols and other aminobenzophenone derivatives.

Predicted 'H NMR Spectral Data

The proton NMR spectrum of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol is expected to
exhibit distinct signals corresponding to the aromatic protons of the phenyl and chlorophenyl
rings, the methyl group, the hydroxyl proton, and the amine protons.
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Predicted
Chemical Shift  Multiplicity Integration Assignment

(6, ppm)

Rationale/Com
parison

The methyl
protons adjacent
to a quaternary
~1.8 Singlet 3H -CHs carbon typically
appear as a
singlet in this

region.

Amine protons
often appear as
a broad singlet
. and their
~4.0-5.0 Broad Singlet 2H -NH:2 ) )
chemical shift
can vary with
solvent and

concentration.

The hydroxyl
proton signal is
typically a singlet
~5.0 Singlet 1H -OH and its position is
also dependent
on solvent and

concentration.

~6.7-7.5 Multiplet 8H Aromatic Protons  The protons on
both the phenyl
and the 2-amino-
5-chlorophenyl
rings will produce
a complex
multiplet in the
aromatic region.
The substitution

pattern will
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influence the
specific splitting

patterns.

Predicted *C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the
molecule.

Predicted Chemical Shift

Assignment Rationale/Comparison
(6, ppm)

The methyl carbon is expected
~25-30 -CHs , _ _ ,
in the aliphatic region.

The carbon atom bearing the

hydroxyl and phenyl groups is
~75-80 C-OH (quaternary) Y Y pnenylg p-

a quaternary carbon and will

appear in this region.

The twelve aromatic carbons
will give rise to a series of
signals in this range. The
carbons attached to the
~115-150 Aromatic Carbons nitrogen and chlorine atoms
will have their chemical shifts
influenced by the
electronegativity of these

atoms.

Predicted FT-IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups
present in the molecule.
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Predicted Wavenumber

(cm-?) Functional Group Vibration

3400-3500 O-H Stretching (alcohol)
3300-3400 N-H Stretching (amine)
3000-3100 C-H Aromatic Stretching
2850-2950 C-H Aliphatic Stretching
1600-1650 Cc=C Aromatic Ring Stretching
1050-1150 C-O Stretching (alcohol)
1000-1100 C-Cl Stretching

Predicted Mass Spectrometry Data

In a mass spectrum, 1-(2-Amino-5-chlorophenyl)-1-phenylethanol would be expected to
show a molecular ion peak [M]* and several characteristic fragment ions.

Predicted m/z Fragment lon

[M]* (Molecular ion with isotopic pattern for

2471249 Chlorine)
232 [M - CHs]*
229 [M - H20]*
105 [CeHsCO]*+
77 [CeHs]*

Experimental Protocols

As no specific experimental data for the target molecule is available, this section provides
generalized protocols for the types of analyses that would be conducted for its structural
elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

e 'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain
a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR. Typical
parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of
the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, for
an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample
directly on the ATR crystal.

e Instrumentation: A standard FT-IR spectrometer.

o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~2.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition: Infuse the sample solution into the ion source and acquire the mass
spectrum over a suitable m/z range (e.g., 50-500 amu).

Synthesis Protocol (Putative)
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A plausible synthesis for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol would involve the
Grignard reaction between a protected 2-amino-5-chlorobenzophenone and methylmagnesium
bromide.

Protection of the Amine Group

The amino group of 2-amino-5-chlorobenzophenone needs to be protected to prevent it from
reacting with the Grignard reagent. A common protecting group for anilines is the acetyl group.

e Reaction: 2-amino-5-chlorobenzophenone is reacted with acetic anhydride in the presence
of a base like pyridine to form 2-acetamido-5-chlorobenzophenone.

Grignard Reaction

* Reagents: 2-acetamido-5-chlorobenzophenone and methylmagnesium bromide (Grignard
reagent).

e Procedure:

o Dissolve the protected benzophenone in an anhydrous ether solvent (e.g., diethyl ether,
THF) under an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution in an ice bath.

o Slowly add a solution of methylmagnesium bromide in ether to the cooled solution with
stirring.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours.

o Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride.

o Extract the product with an organic solvent, dry the organic layer, and remove the solvent
under reduced pressure.

Deprotection of the Amine Group
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e Procedure: The resulting N-(2-(1-hydroxy-1-phenylethyl)-4-chlorophenyl)acetamide is then
hydrolyzed under acidic or basic conditions to remove the acetyl group and yield the final
product, 1-(2-Amino-5-chlorophenyl)-1-phenylethanol.

Amine Protection

Acetic Anhydride

2-amino-5-chlorobenzophenone

Nucleophilic Addition

Grignard Reaction

n n N-(2-(1-hydroxy-1-phenylethyl)-
st L E 4-chlorophenyl)acetamide .
Hydrolysis

Deprotection

9 9 P 1-(2-Amino-5-chlorophenyl)-
Acid/Base Hydrolysis 1-phenylethanol

Click to download full resolution via product page

Caption: Putative synthesis workflow for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol.

Potential Sighaling Pathway and Biological Activity
(Hypothetical)

Given that structurally related aminobenzophenones are precursors to benzodiazepines, which
act on the GABA-A receptor, it is plausible that 1-(2-Amino-5-chlorophenyl)-1-phenylethanol
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could exhibit some activity within the central nervous system. A hypothetical mechanism could
involve the modulation of signaling pathways related to neuronal excitability or inflammation.

One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway,
which is a key regulator of cellular defense against oxidative stress and inflammation, both of

which are implicated in neurodegenerative diseases.
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Caption: Hypothetical modulation of the Nrf2 signaling pathway.
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In this hypothetical scenario, 1-(2-Amino-5-chlorophenyl)-1-phenylethanol could potentially
inhibit Keapl, a repressor of Nrf2. This would lead to the stabilization and nuclear translocation
of Nrf2, followed by the transcription of antioxidant and anti-inflammatory genes. This could be
a potential avenue for therapeutic intervention in neuroinflammatory or neurodegenerative
conditions. It is crucial to emphasize that this is a speculative pathway and requires
experimental validation.

Conclusion

1-(2-Amino-5-chlorophenyl)-1-phenylethanol is a compound with a well-defined chemical
structure. While a complete experimental characterization is not yet publicly available, this
guide provides a robust predicted structural analysis based on established spectroscopic
principles and data from analogous compounds. The outlined synthesis protocol offers a viable
route for its preparation. The proposed involvement in the Nrf2 signaling pathway is a
hypothesis designed to encourage further investigation into the potential biological activities of
this molecule. This technical guide serves as a foundational resource for researchers interested
in exploring the chemistry and potential therapeutic applications of 1-(2-Amino-5-
chlorophenyl)-1-phenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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